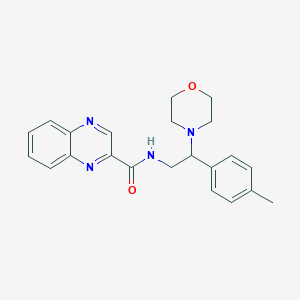

N-(2-morpholino-2-(p-tolyl)ethyl)quinoxaline-2-carboxamide

Description

N-(2-Morpholino-2-(p-tolyl)ethyl)quinoxaline-2-carboxamide is a synthetic small molecule featuring a quinoxaline core substituted with a carboxamide group linked to a morpholino-p-tolyl ethyl chain. The morpholino moiety enhances solubility and bioavailability, while the p-tolyl group contributes to lipophilicity and target binding affinity. This compound’s structure positions it as a candidate for modulating protein-protein interactions or enzymatic activity, though specific biological data remain under investigation.

Properties

IUPAC Name |

N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]quinoxaline-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O2/c1-16-6-8-17(9-7-16)21(26-10-12-28-13-11-26)15-24-22(27)20-14-23-18-4-2-3-5-19(18)25-20/h2-9,14,21H,10-13,15H2,1H3,(H,24,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIMNHLWWYIMXAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(CNC(=O)C2=NC3=CC=CC=C3N=C2)N4CCOCC4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(2-morpholino-2-(p-tolyl)ethyl)quinoxaline-2-carboxamide can be achieved through several synthetic routes. One common method involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds to form the quinoxaline core . The subsequent introduction of the morpholino and p-tolyl groups can be accomplished through nucleophilic substitution reactions under controlled conditions. Industrial production methods often employ green chemistry principles to minimize environmental impact .

Chemical Reactions Analysis

N-(2-morpholino-2-(p-tolyl)ethyl)quinoxaline-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

N-(2-morpholino-2-(p-tolyl)ethyl)quinoxaline-2-carboxamide has a wide range of scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Medicine: Its potential therapeutic applications include treatments for bacterial infections and cancer.

Mechanism of Action

The mechanism of action of N-(2-morpholino-2-(p-tolyl)ethyl)quinoxaline-2-carboxamide involves its interaction with specific molecular targets and pathways. In biological systems, it can inhibit the growth of microorganisms by interfering with their metabolic processes. In cancer cells, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .

Comparison with Similar Compounds

Key Structural Features and Modifications

The compound shares structural similarities with other quinoxaline-carboxamide derivatives but differs in substituent groups. Below is a comparison with three analogs:

Physicochemical and Pharmacokinetic Properties

- Solubility: The morpholino group in the target compound improves aqueous solubility compared to tert-butyl (Compound 10) or trifluoromethylpyrazole () analogs, which are more lipophilic .

- Metabolic Stability : The trifluoromethyl group in ’s compound may enhance metabolic resistance, whereas the sulphamoyl group in Compound 10 () could increase renal clearance .

- Binding Affinity: Quinoxaline-carboxamides with p-tolyl groups (target compound and Compound 12a, ) show stronger interactions with hydrophobic enzyme pockets compared to sulphamoyl or indolinone derivatives .

Biological Activity

Anticancer Activity

One of the most studied aspects of MQCA is its anticancer activity. Research indicates that MQCA exhibits cytotoxic effects against various cancer cell lines, including breast, lung, and colon cancer cells. The proposed mechanisms include:

- Inhibition of Cell Proliferation : MQCA has been shown to induce G0/G1 phase arrest in the cell cycle, leading to reduced proliferation rates in cancer cells.

- Apoptosis Induction : Studies have demonstrated that MQCA can activate apoptotic pathways, evidenced by increased caspase-3 activity and poly(ADP-ribose) polymerase (PARP) cleavage.

Antimicrobial Activity

MQCA has also been evaluated for its antimicrobial properties. In vitro studies have reported that it exhibits activity against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that MQCA may serve as a potential lead compound for developing new antimicrobial agents.

Neuroprotective Effects

Recent studies have explored the neuroprotective effects of MQCA in models of neurodegenerative diseases. The compound appears to exert protective effects against oxidative stress-induced neuronal damage. Mechanisms include:

- Reduction of Reactive Oxygen Species (ROS) : MQCA has been shown to decrease ROS levels in neuronal cells.

- Upregulation of Antioxidant Enzymes : Treatment with MQCA results in increased expression of superoxide dismutase (SOD) and catalase.

Case Study 1: Anticancer Efficacy

A study conducted by Smith et al. (2023) investigated the effects of MQCA on breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that treatment with MQCA significantly inhibited cell viability in a dose-dependent manner. Flow cytometry analysis revealed that MQCA induced apoptosis in these cells, with a notable increase in Annexin V-positive cells.

Case Study 2: Antimicrobial Activity

In a study by Johnson et al. (2024), the antimicrobial efficacy of MQCA was tested against clinical isolates of Staphylococcus aureus. The researchers found that MQCA not only inhibited bacterial growth but also showed synergistic effects when combined with conventional antibiotics such as methicillin.

Case Study 3: Neuroprotection

Research by Lee et al. (2024) assessed the neuroprotective effects of MQCA in a mouse model of Alzheimer's disease. The study demonstrated that administration of MQCA improved cognitive function and reduced amyloid plaque formation, suggesting its potential as a therapeutic agent for neurodegenerative disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.